

Technical Support Center: Optimizing BAY-9835 Concentration for In Vitro Assays

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Compound of Interest		
Compound Name:	BAY-9835	
Cat. No.:	B12368751	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **BAY-9835** in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is BAY-9835 and what is its mechanism of action?

BAY-9835 is a potent and orally bioavailable dual inhibitor of ADAMTS7 (A Disintegrin and Metalloproteinase with Thrombospondin motifs 7) and ADAMTS12.[1][2] These are secreted zinc metalloproteases involved in the degradation of extracellular matrix proteins like Cartilage Oligomeric Matrix Protein (COMP).[3][4] By inhibiting the catalytic function of ADAMTS7 and ADAMTS12, **BAY-9835** can be used to study their roles in various physiological and pathological processes, including coronary artery disease and inflammation.[2][5]

Q2: What is a recommended starting concentration for **BAY-9835** in cell-based assays?

A recommended starting concentration for **BAY-9835** in cell-based assays is 100 nM.[5] However, the optimal concentration is highly dependent on the specific cell line, assay conditions, and the biological question being investigated. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.

Q3: How should I prepare and store **BAY-9835** stock solutions?

Troubleshooting & Optimization





BAY-9835 is soluble in DMSO.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[5] [6] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5%, and ideally is below 0.1%, to avoid solvent-induced cytotoxicity.[6]

Q4: I am not observing an effect of **BAY-9835** in my cellular assay. What are the possible reasons?

Several factors could contribute to a lack of observed effect:

- Suboptimal Concentration: The concentration of BAY-9835 may be too low for your specific cell type or assay. Perform a dose-response experiment to determine the optimal concentration.
- Cell Line Sensitivity: The target pathway (ADAMTS7/12 activity) may not be critical for the phenotype you are measuring in your chosen cell line.
- Compound Inactivity: Ensure your BAY-9835 stock solution is not degraded. Avoid multiple freeze-thaw cycles.[5]
- Assay Conditions: The experimental duration may be too short to observe a phenotypic change.
- Presence of Serum: Components in fetal bovine serum (FBS) or other serum supplements
 may bind to the inhibitor, reducing its effective concentration. Consider reducing the serum
 percentage or using serum-free media if your cell line permits.

Q5: Are there any known off-target effects of **BAY-9835**?

BAY-9835 is a selective inhibitor of ADAMTS7 and ADAMTS12.[1][6] However, like most small molecule inhibitors, off-target effects can occur, especially at higher concentrations. It is advisable to use the lowest effective concentration determined from a dose-response curve and to include appropriate controls in your experiments.

Data Presentation



Table 1: In Vitro Potency of BAY-9835

Target	Species	IC50	Assay Type
ADAMTS7	Human	6 nM	Biochemical enzymatic assay
ADAMTS12	Human	30 nM	Biochemical enzymatic assay
ADAMTS7	Mouse	8 nM	Biochemical enzymatic assay
ADAMTS7	Rat	27 nM	Biochemical enzymatic assay

Data compiled from multiple sources. Values can vary depending on assay conditions.[5][6]

Table 2: Selectivity Profile of BAY-9835

Off-Target	IC50 (μM)
hADAM8	2.25
hADAMTS4	6.726
hADAMTS5	>10
hMMP12	5.376
In-house kinase panel (12 targets)	>20

This table provides a summary of the selectivity of **BAY-9835** against other related proteases. [5][7]

Experimental Protocols Protocol 1: In Vitro ADAMTS7 Enzymatic Assay

This protocol describes a general method for determining the IC50 of **BAY-9835** against purified ADAMTS7.



Materials:

- Purified recombinant human ADAMTS7
- Fluorogenic ADAMTS7 substrate (e.g., a COMP-based peptide)
- Assay Buffer: 20 mM HEPES pH 8.0, 150 mM NaCl, 5 mM CaCl2, 0.004% Brij-35, 10 μM ZnCl2[7]
- BAY-9835 stock solution (10 mM in DMSO)
- 96-well black, flat-bottom plates
- Fluorescence plate reader

Procedure:

- Prepare Inhibitor Dilutions: Serially dilute the BAY-9835 stock solution in Assay Buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
- Prepare Enzyme Solution: Dilute the purified ADAMTS7 in Assay Buffer to the desired working concentration (e.g., 20 nM).[7]
- Assay Reaction:
 - Add 25 μL of the diluted BAY-9835 or vehicle control to the wells of the 96-well plate.
 - Add 25 μL of the diluted ADAMTS7 solution to each well.
 - Incubate for 15 minutes at room temperature to allow for inhibitor binding.
 - \circ Add 50 µL of the fluorogenic substrate solution to each well to initiate the reaction.
- Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.



 Data Analysis: Determine the initial reaction rates (slope of the linear portion of the kinetic read). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Vascular Smooth Muscle Cell (VSMC) Migration Assay (Wound Healing Assay)

This protocol provides a method to assess the effect of **BAY-9835** on VSMC migration.

Materials:

- Vascular Smooth Muscle Cells (VSMCs)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Serum-free medium
- BAY-9835 stock solution (10 mM in DMSO)
- 24-well tissue culture plates
- Pipette tips (p200) for creating the "wound"
- · Microscope with a camera

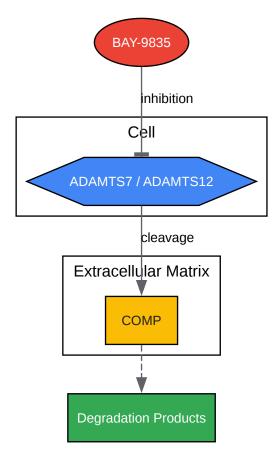
Procedure:

- Cell Seeding: Seed VSMCs in 24-well plates at a density that will form a confluent monolayer within 24-48 hours.
- Wound Creation: Once the cells are confluent, gently scratch a straight line across the center of the cell monolayer with a sterile p200 pipette tip.
- Washing: Gently wash the wells twice with serum-free medium to remove detached cells.
- Treatment: Add fresh serum-free or low-serum medium containing various concentrations of BAY-9835 or a vehicle control (DMSO) to the respective wells.



- Image Acquisition: Immediately capture images of the wounds at time 0.
- Incubation: Incubate the plates at 37°C in a CO2 incubator.
- Image Acquisition (Time-course): Capture images of the same wound areas at regular intervals (e.g., 12, 24, and 48 hours).
- Data Analysis: Measure the width of the wound at different time points for each condition. The rate of cell migration can be calculated by the change in wound width over time.

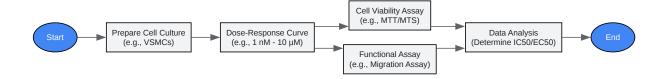
Mandatory Visualizations



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Caption: Mechanism of action of **BAY-9835**.





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Caption: General workflow for optimizing **BAY-9835** concentration.

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